![molecular formula C9H8N4OS B13793880 [5-(Aminomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile CAS No. 623550-82-3](/img/structure/B13793880.png)
[5-(Aminomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanedinitrile, [5-(aminomethylene)-3-ethyl-4-oxo-2-thiazolidinylidene]-(9CI) is a complex organic compound with a unique structure that includes a thiazolidinylidene ringIts molecular formula is C₇H₇N₃OS, and it has a molecular weight of 181.22 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, [5-(aminomethylene)-3-ethyl-4-oxo-2-thiazolidinylidene]-(9CI) typically involves the reaction of ethyl cyanoacetate with thiourea under basic conditions to form the thiazolidinylidene ring. The aminomethylene group is introduced through a subsequent reaction with formamide. The overall reaction conditions include:
Temperature: 80-100°C
Solvent: Ethanol or methanol
Catalyst: Sodium ethoxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactors: For controlled synthesis
Purification steps: Including recrystallization and chromatography to ensure high purity
Quality control: Using techniques like NMR and mass spectrometry to verify the structure and purity of the compound.
化学反応の分析
Types of Reactions
Propanedinitrile, [5-(aminomethylene)-3-ethyl-4-oxo-2-thiazolidinylidene]-(9CI) undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature
Reduction: Sodium borohydride in methanol at 0-5°C
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted thiazolidinylidene derivatives.
科学的研究の応用
Propanedinitrile, [5-(aminomethylene)-3-ethyl-4-oxo-2-thiazolidinylidene]-(9CI) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules
Biology: Studied for its potential as an enzyme inhibitor
Medicine: Investigated for its potential anti-cancer and anti-inflammatory properties
Industry: Used in the synthesis of dyes and pigments.
作用機序
The mechanism of action of Propanedinitrile, [5-(aminomethylene)-3-ethyl-4-oxo-2-thiazolidinylidene]-(9CI) involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include:
Inhibition of enzyme activity: By forming a stable complex with the enzyme
Interference with cellular processes: By disrupting the normal function of proteins and other biomolecules.
類似化合物との比較
Similar Compounds
Malononitrile: A simpler nitrile compound with similar reactivity
Cyanoacetonitrile: Another nitrile compound used in organic synthesis
Dicyanomethane: Known for its use in the synthesis of heterocyclic compounds
Uniqueness
Propanedinitrile, [5-(aminomethylene)-3-ethyl-4-oxo-2-thiazolidinylidene]-(9CI) is unique due to its thiazolidinylidene ring structure, which imparts specific chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .
特性
CAS番号 |
623550-82-3 |
|---|---|
分子式 |
C9H8N4OS |
分子量 |
220.25 g/mol |
IUPAC名 |
2-[5-(aminomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile |
InChI |
InChI=1S/C9H8N4OS/c1-2-13-8(14)7(5-12)15-9(13)6(3-10)4-11/h5H,2,12H2,1H3 |
InChIキー |
KDERGSUQJZJGIO-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=O)C(=CN)SC1=C(C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


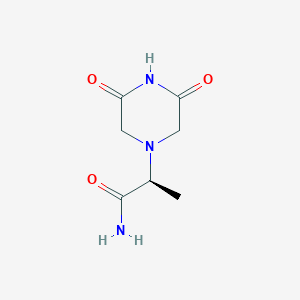
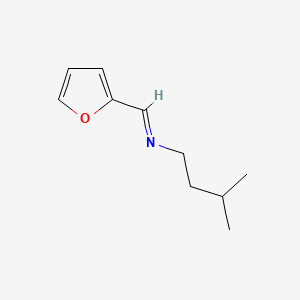
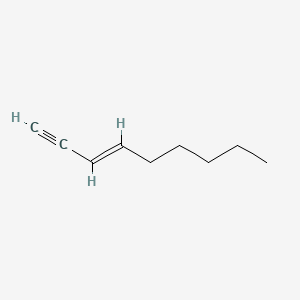
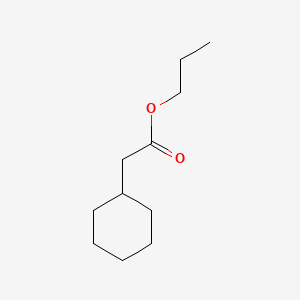
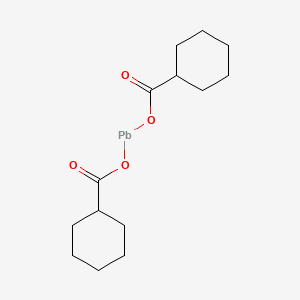
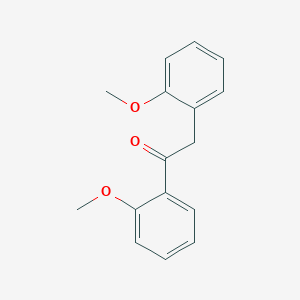
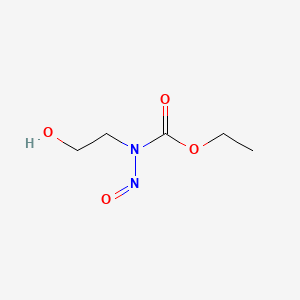
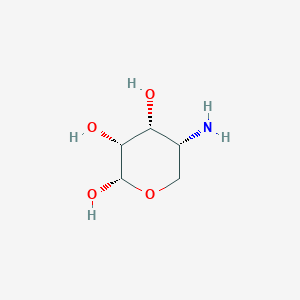
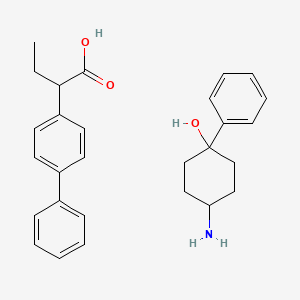
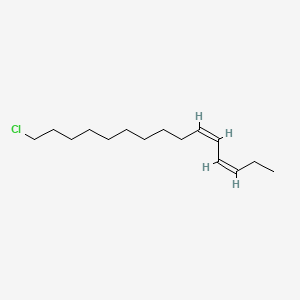
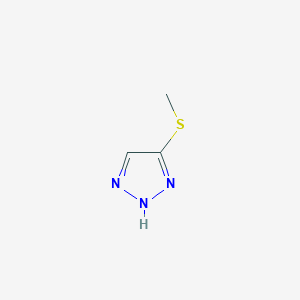
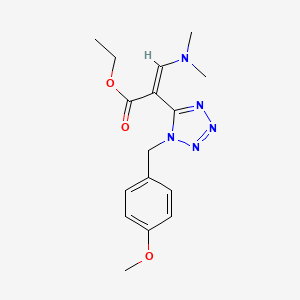
![(6-Hydroxy-5-methyl-2-bicyclo[2.2.1]heptanyl) 2-methylprop-2-enoate](/img/structure/B13793897.png)
![Methyl 4-(7-methyl-4-oxo-2-phenyl-4,7-dihydrofuro[2,3-b]pyridin-3-yl)benzoate](/img/structure/B13793902.png)
